molecular formula C22H25N5O6 B15213238 N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-(((R)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-(((R)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

Cat. No.: B15213238
M. Wt: 455.5 g/mol
InChI Key: RNLGJGZKKCXMSM-JBDHLQPBSA-N
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Description

N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-((®-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound with significant applications in various scientific fields. This compound features a purine base linked to a benzamide group, making it a unique molecule with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-((®-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multi-step organic reactionsKey reaction conditions include the use of protecting groups to ensure selective reactions and the application of catalysts to enhance reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to achieve high yields and purity. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-((®-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while nucleophilic substitution can introduce various functional groups to the purine base or benzamide group .

Mechanism of Action

The mechanism of action of N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-((®-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-((®-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide lies in its specific structural features, such as the combination of a purine base with a benzamide group and the presence of multiple hydroxyl groups. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C22H25N5O6

Molecular Weight

455.5 g/mol

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-[(2R)-oxan-2-yl]oxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C22H25N5O6/c28-10-14-18(33-15-8-4-5-9-31-15)17(29)22(32-14)27-12-25-16-19(23-11-24-20(16)27)26-21(30)13-6-2-1-3-7-13/h1-3,6-7,11-12,14-15,17-18,22,28-29H,4-5,8-10H2,(H,23,24,26,30)/t14-,15-,17-,18-,22-/m1/s1

InChI Key

RNLGJGZKKCXMSM-JBDHLQPBSA-N

Isomeric SMILES

C1CCO[C@@H](C1)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO

Canonical SMILES

C1CCOC(C1)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO

Origin of Product

United States

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